
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a chloro group, a methoxyphenyl moiety, and a dioxidoisothiazolidin-2-yl substituent, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The detailed synthetic pathway often includes the formation of the isothiazolidine ring, followed by the introduction of the chloro and methoxy groups. Various methods have been reported in literature for optimizing yields and purity.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of benzamide derivatives similar to this compound. For instance:
- Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects against multidrug-resistant strains such as MRSA. One study highlighted that certain benzamide derivatives showed better efficacy than traditional antibiotics like ciprofloxacin and linezolid .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
In Vivo Studies
In vivo studies using zebrafish embryos have shown that similar compounds exhibit low toxicity levels while maintaining effective biological activity . This model is particularly useful for assessing developmental toxicity and pharmacokinetics.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzamide derivatives demonstrated that modifications in the side chains significantly influenced their antibacterial potency. For example, derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .
Case Study 2: Neuroleptic Activity
Another investigation explored the neuroleptic properties of related benzamides. Compounds were tested for their ability to inhibit apomorphine-induced stereotyped behavior in animal models, revealing promising results that suggest potential applications in treating psychotic disorders .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Bacterial Cell Division : Similar compounds have been shown to target FtsZ, a protein essential for bacterial cell division .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Properties
IUPAC Name |
3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-7-6-14(20-8-3-9-25(20,22)23)11-15(16)19-17(21)12-4-2-5-13(18)10-12/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIITXJSOKMSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














